molecular formula C13H12N4OS2 B11107417 5-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

5-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B11107417
M. Wt: 304.4 g/mol
InChI Key: PLTKVWPFPJRLQR-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a combination of methoxyphenyl, hydrazino, methylsulfanyl, and isothiazolecarbonitrile groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE typically involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 2-methoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Cyclization Reaction: The hydrazone intermediate undergoes cyclization with a suitable thiocyanate derivative under controlled conditions to form the isothiazole ring.

    Introduction of the Methylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-{2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H12N4OS2

Molecular Weight

304.4 g/mol

IUPAC Name

5-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C13H12N4OS2/c1-18-11-6-4-3-5-9(11)8-15-16-12-10(7-14)13(19-2)17-20-12/h3-6,8,16H,1-2H3/b15-8+

InChI Key

PLTKVWPFPJRLQR-OVCLIPMQSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC2=C(C(=NS2)SC)C#N

Canonical SMILES

COC1=CC=CC=C1C=NNC2=C(C(=NS2)SC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.